7-Phenyl-7H-benzo[c]fluorene, also known as 7H-benzo[c]fluorene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula and a molecular weight of 216.28 g/mol. It is categorized under the class of compounds known for their potential carcinogenic properties and is primarily studied for its biological effects, particularly in relation to DNA interactions and mutagenicity. The compound has been identified as a significant component in coal tar, contributing to its tumorigenic effects in various biological systems .
7-Phenyl-7H-benzo[c]fluorene is sourced from coal tar and other fossil fuel derivatives, where it exists alongside other PAHs. Its classification as a PAH stems from its structural characteristics, which include multiple fused aromatic rings. This compound is often utilized in analytical chemistry as a reference standard due to its relevance in environmental monitoring and toxicological studies .
The synthesis of 7-phenyl-7H-benzo[c]fluorene can be achieved through several methods, including:
The molecular structure of 7-phenyl-7H-benzo[c]fluorene consists of a central benzo[c]fluorene core with a phenyl group attached at the 7-position. The structure can be represented using various chemical notation systems:
C1c2ccccc2c3c1ccc4ccccc34
InChI=1S/C17H12/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)17(14)15/h1-10H,11H2
This configuration contributes to its chemical reactivity and potential biological interactions .
7-Phenyl-7H-benzo[c]fluorene participates in several chemical reactions typical of PAHs:
These reactions highlight its significance in both synthetic organic chemistry and toxicological research.
The mechanism of action of 7-phenyl-7H-benzo[c]fluorene primarily involves its interaction with cellular macromolecules, particularly DNA. Upon metabolic activation, it forms reactive intermediates that can covalently bind to DNA, leading to the formation of stable DNA adducts. This process has been implicated in mutagenesis and carcinogenesis, particularly in lung tissues exposed to coal tar .
Studies have demonstrated that these DNA adducts can disrupt normal cellular processes, potentially leading to tumor development through mechanisms such as:
The physical properties of 7-phenyl-7H-benzo[c]fluorene include:
Chemical properties include:
These properties are essential for its handling in laboratory settings and understanding its behavior in environmental contexts .
The applications of 7-phenyl-7H-benzo[c]fluorene are diverse, including:
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4